molecular formula C10H10ClF2NO2 B2966908 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis CAS No. 1909293-71-5

10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis

Cat. No.: B2966908
CAS No.: 1909293-71-5
M. Wt: 249.64
InChI Key: MMGILNORYCIRPT-KVZVIFLMSA-N
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Description

10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis is a unique organic compound characterized by its intricate tricyclic structure. It possesses two fluorine atoms, making it a highly reactive and valuable substance in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride, cis typically involves multi-step reactions that include:

  • Fluorination: Introduction of fluorine atoms at specific positions using fluorinating agents like elemental fluorine or hydrogen fluoride.

  • Ring Formation: Cyclization reactions facilitated by catalysts to form the tricyclic structure.

  • Hydrochloride Addition: Conversion into the hydrochloride salt form for improved stability and solubility.

Industrial Production Methods

On an industrial scale, the compound can be produced using continuous flow reactors for better control over reaction conditions and yields. Automated systems ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation reactions, forming oxides at various positions within its structure.

  • Reduction: Reduction reactions can target the nitrogen or oxygen atoms within the tricyclic ring.

  • Substitution: Fluorine atoms can be substituted by other halogens or groups under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: Organolithium compounds, halogenated solvents.

Major Products

  • Oxidation Products: Various fluorinated oxides.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for creating more complex molecules in synthetic chemistry.

Biology

It is used in biochemical studies to understand enzyme interactions and pathways due to its reactivity and stability.

Medicine

Industry

In materials science, it is employed in the development of advanced polymers and coatings due to its unique chemical properties.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with biological molecules through its reactive fluorine and nitrogen atoms. It can bind to enzymes, inhibiting or modifying their activity. Pathways involved include:

  • Enzyme Inhibition: Interferes with enzyme activity by binding to active sites.

  • Signal Transduction: Alters cellular signaling pathways through interaction with receptor proteins.

Comparison with Similar Compounds

Similar Compounds

  • 10,12-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride

  • 10,13-Dichloro-2,8-dioxa-5-azatricyclo[7.4.0.0,3,7]trideca-1(9),10,12-triene hydrochloride

Uniqueness

The presence of fluorine atoms enhances the compound's reactivity, stability, and bioavailability compared to its chlorinated or non-fluorinated analogs, making it particularly valuable in research and industrial applications.

Properties

IUPAC Name

(3aS,9aR)-5,8-difluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2.ClH/c11-5-1-2-6(12)10-9(5)14-7-3-13-4-8(7)15-10;/h1-2,7-8,13H,3-4H2;1H/t7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGILNORYCIRPT-KVZVIFLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)OC3=C(C=CC(=C3O2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CN1)OC3=C(C=CC(=C3O2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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